REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([c:7]([CH2:10][CH2:11][N:12]([CH3:13])[CH3:14])[cH:8][s:9]2)[cH:15]1.[CH2:16]([Li:17])[CH2:18][CH2:19][CH3:20].[CH3:39][O:40][CH2:41][CH2:42][O:43][Al+:44][O:45][CH2:46][CH2:47][O:48][CH3:49].[H-:38].[H-:51].[H-:52].[Na+:50].[Na+:54].[O:55]1[CH2:56][CH2:57][CH2:58][CH2:59]1.[OH-:53].[OH2:60].[c:21]1([P:22]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)(=[O:31])[N:35]=[N+:23]=[N-:24])[cH:32][cH:33][cH:34][cH:36][cH:37]1>>[c:2]1([NH2:35])[cH:3][cH:4][c:5]2[c:6]([c:7]([CH2:10][CH2:11][N:12]([CH3:13])[CH3:14])[cH:8][s:9]2)[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCc1csc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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COCCO[Al+]OCCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO[Al+]OCCOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CN(C)CCc1csc2ccc(N)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |